2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features a unique fusion of benzodioxole, benzothiophene, and triazolopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzothiophene intermediates, followed by their fusion with the triazolopyrimidine core. Key steps may include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Benzothiophene Intermediate: This involves the cyclization of thiophene derivatives with appropriate reagents.
Fusion with Triazolopyrimidine Core: The final step involves the coupling of the benzodioxole and benzothiophene intermediates with a triazolopyrimidine precursor under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and benzothiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and pathways involved in cancer progression.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to active sites on target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound also contains the benzodioxole group and is used in various chemical applications.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-5-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its fused ring system, which combines benzodioxole, benzothiophene, and triazolopyrimidine structures. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H16N4O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-7-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H16N4O2S/c1-10-20-19-16(12-4-2-3-5-15(12)26-19)18-21-17(22-23(10)18)11-6-7-13-14(8-11)25-9-24-13/h6-8H,2-5,9H2,1H3 |
InChI Key |
IDXULWHSPYBWTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C4=NC(=NN14)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.